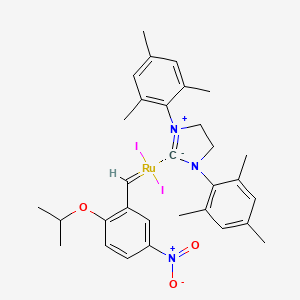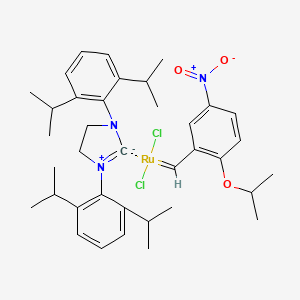![molecular formula C43H70ClFeNNiP2- B6289720 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II) CAS No. 2049086-35-1](/img/structure/B6289720.png)
Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organometallic compound involving a nickel(II) center. Organometallic compounds are typically used as catalysts or reagents in organic synthesis .
Chemical Reactions Analysis
Nickel(II) complexes are often used in catalysis, particularly in cross-coupling reactions. The specific reactions that this compound might be involved in would depend on the exact nature of the ligands and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the nature of the ligands. Properties such as solubility, melting point, and reactivity could be influenced by factors such as steric bulk and electronic properties of the ligands .Applications De Recherche Scientifique
OLEDs and Photophysical Properties
Nickel and related transition-metal complexes with cyclometalating ligands have been explored for their potential applications in OLEDs and other phosphorescent displays. These complexes demonstrate high emissivity and the ability to tune emission wavelengths across the visible spectrum due to favorable metal-ligand bonding interactions and fine adjustment of ligand-centered electronic transitions (Chi & Chou, 2010).
Catalysis
Nickel complexes have been investigated for their roles in asymmetric catalysis. Chiral ferrocene derivatives, in particular, are privileged ligand classes for such reactions, combining the properties of phosphorus with other donor atoms to create further asymmetry around the metal center, which may increase stereoinduction. These complexes have shown utility in a variety of asymmetric transition metal-catalyzed reactions (Tomá et al., 2014).
Potential Anticancer Activity
Research on ruthenium(II) complexes, including heteronuclear ruthenium(II)/ferrocene complexes, has indicated potential antitumor activity. These studies have explored the structure-activity relationships of these complexes, focusing on their interactions with DNA/proteins and their potential as cytotoxic agents against cancer cells. This suggests a possible application area for similar nickel complexes with ferrocene derivatives (Simović et al., 2019).
Environmental and Toxicological Concerns
Nickel complexes have been studied for their environmental impact and toxicological effects, including carcinogenic potential and effects on the immune system. Understanding these aspects is crucial for developing safer and more effective nickel-based compounds for various applications, including potential therapeutic uses (Guo et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of organometallic complexes in catalysis is a vibrant field of research, with many potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on developing new ligand systems, exploring new reaction pathways, or improving the efficiency and selectivity of existing reactions .
Propriétés
IUPAC Name |
benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t25-,30?,31?;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLLCGYSMDLEBP-BAEAESNCSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70ClFeNNiP2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)
![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)
![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)
![[AlPhos Palladium complex]](/img/structure/B6289682.png)



![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
